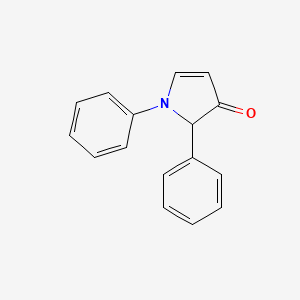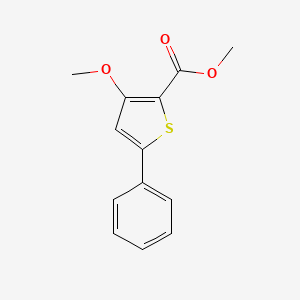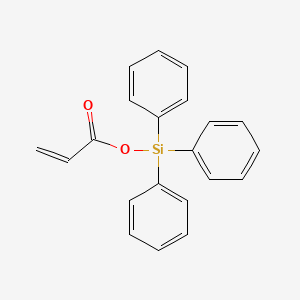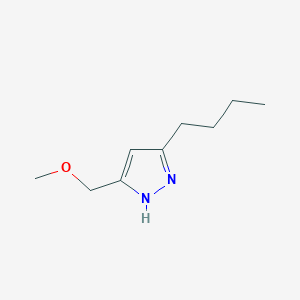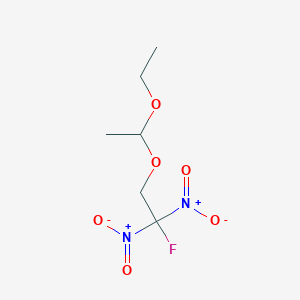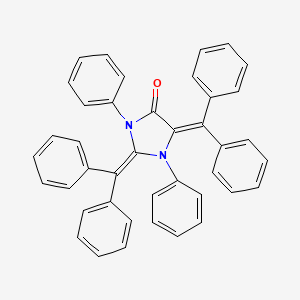
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its imidazolidinone core, which is substituted with diphenylmethylidene groups, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethanone with an imidazolidinone derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethanone derivatives, while reduction could produce diphenylmethanol derivatives.
科学的研究の応用
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one exerts its effects is primarily through its interaction with molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Uniqueness
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one is unique due to its imidazolidinone core and the presence of diphenylmethylidene groups. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
112305-65-4 |
|---|---|
分子式 |
C41H30N2O |
分子量 |
566.7 g/mol |
IUPAC名 |
2,5-dibenzhydrylidene-1,3-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C41H30N2O/c44-41-39(37(31-19-7-1-8-20-31)32-21-9-2-10-22-32)42(35-27-15-5-16-28-35)40(43(41)36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
InChIキー |
QYEQTNKIJPOVHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C2C(=O)N(C(=C(C3=CC=CC=C3)C4=CC=CC=C4)N2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




